molecular formula C9H16O4S B14213624 (2R)-2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid CAS No. 824429-30-3

(2R)-2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid

Cat. No.: B14213624
CAS No.: 824429-30-3
M. Wt: 220.29 g/mol
InChI Key: YWGVMXRKYDPLNU-QMMMGPOBSA-N
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Description

(2R)-2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid is an organic compound with a unique structure that includes a sulfonyl group and an alkene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Sulfonyl Group: The sulfonyl group can be introduced by reacting pent-4-ene-1-ol with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Alkylation: The resulting sulfonyl compound can then be alkylated using a suitable alkylating agent to introduce the methyl group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The alkene group can be oxidized to form epoxides or diols.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkene group can yield epoxides, while reduction of the sulfonyl group can produce thiols.

Scientific Research Applications

(2R)-2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the alkene group can participate in various addition reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid: Unique due to its specific combination of functional groups.

    (2R)-2-Methyl-3-(but-3-ene-1-sulfonyl)propanoic acid: Similar structure but with a shorter alkene chain.

    (2R)-2-Methyl-3-(hex-5-ene-1-sulfonyl)propanoic acid: Similar structure but with a longer alkene chain.

Properties

CAS No.

824429-30-3

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

(2R)-2-methyl-3-pent-4-enylsulfonylpropanoic acid

InChI

InChI=1S/C9H16O4S/c1-3-4-5-6-14(12,13)7-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11)/t8-/m0/s1

InChI Key

YWGVMXRKYDPLNU-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CS(=O)(=O)CCCC=C)C(=O)O

Canonical SMILES

CC(CS(=O)(=O)CCCC=C)C(=O)O

Origin of Product

United States

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